2-Chloropyrrolo[1,2-a]pyridine
Description
2-Chloropyrrolo[1,2-a]pyridine is a nitrogen-containing fused heterocyclic compound featuring a pyrrole ring fused to a pyridine ring at positions 1 and 2 (pyrrolo[1,2-a]pyridine core) with a chlorine substituent at position 2. This structural motif is critical in medicinal chemistry due to its resemblance to indolizine, a bioactive scaffold with reported antitumor, antimicrobial, and anti-inflammatory properties . The chloro substituent enhances electrophilicity and modulates interactions with biological targets, making it a versatile intermediate for synthesizing pharmacologically active derivatives.
Properties
Molecular Formula |
C8H6ClN |
|---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-chloroindolizine |
InChI |
InChI=1S/C8H6ClN/c9-7-5-8-3-1-2-4-10(8)6-7/h1-6H |
InChI Key |
LCIWWZJNFONENS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|
| 2-Chloropyrrolo[1,2-a]pyridine | C₇H₅ClN₂* | ~152.58 | Pyrrolo[1,2-a]pyridine | Cl at position 2 |
| Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | C₁₀H₉ClN₂O₂ | 238.65 | Pyrrolo[2,3-c]pyridine | Cl at position 5, ester at 2 |
| 2-(Chloromethyl)imidazo[1,2-a]pyridine | C₈H₇ClN₂ | 166.61 | Imidazo[1,2-a]pyridine | CH₂Cl at position 2 |
| Pyrrolo[2,1-b]thiazole derivatives | Varies | Varies | Pyrrolo[2,1-b]thiazole | Variable substituents |
Core Heterocycle Differences :
- Pyrrolo[1,2-a]pyridine (indolizine analog) has a 6-5 fused ring system, enabling planar π-conjugation critical for DNA intercalation in antitumor applications .
- Pyrrolo[2,3-c]pyridine () features a 6-6 fused system with distinct electronic properties due to nitrogen positioning, reducing electrophilicity compared to the 6-5 system.
- Imidazo[1,2-a]pyridine () replaces one pyrrole nitrogen with an imidazole ring, enhancing basicity and metal-binding capacity.
Substituent Effects :
- The chloro group in this compound increases reactivity for cross-coupling reactions, whereas the ester group in Ethyl 5-chloro-pyrrolo[2,3-c]pyridine-2-carboxylate () directs functionalization toward hydrolysis or amidation .
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